![molecular formula C25H18F3N3O B2920655 (E)-8-methyl-2-phenyl-N-(4-(trifluoromethyl)benzylidene)-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine CAS No. 931315-87-6](/img/structure/B2920655.png)
(E)-8-methyl-2-phenyl-N-(4-(trifluoromethyl)benzylidene)-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could introduce interesting electronic effects due to the high electronegativity of fluorine .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to be quite stable but can participate in certain types of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Pyrazole derivatives are versatile in chemical synthesis, engaging in addition and cycloaddition reactions. They react with primary aromatic amines, dimethyl amine, and benzyl amine, among others, to give corresponding adducts. These reactions are fundamental in creating a variety of chemical structures for further exploration in pharmaceuticals and materials science (Aly, Younes, Atta, & Metwally, 1997).
Crystallography and Structural Analysis
Pyrazole derivatives also play a role in crystallography and structural analysis. For instance, the synthesis and characterization of certain pyrazole compounds reveal their crystalline structure and potential for forming hydrogen bonds, which is crucial for designing compounds with desired physical and chemical properties (Zhang, Zhang, Tu, & Jia, 2006).
Antimicrobial and Antitumor Activities
Pyrazole derivatives have been studied for their biological activities, including antimicrobial and antitumor properties. They offer a promising avenue for developing new therapeutic agents. Research into the synthesis, characterization, and biological activity evaluation of these compounds has shown potential pharmacophore sites for antitumor, antifungal, and antibacterial activity, highlighting their significance in medicinal chemistry (Titi et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-(8-methyl-2-phenyl-4H-chromeno[2,3-c]pyrazol-3-yl)-1-[4-(trifluoromethyl)phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3N3O/c1-16-6-5-7-18-14-21-23(29-15-17-10-12-19(13-11-17)25(26,27)28)31(20-8-3-2-4-9-20)30-24(21)32-22(16)18/h2-13,15H,14H2,1H3/b29-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBBXXHQWUOKAU-WKULSOCRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)N=CC5=CC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)/N=C/C5=CC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2920573.png)
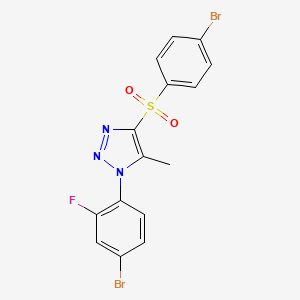
![Methyl 2-({[(2-ethylquinazolin-4-yl)oxy]acetyl}amino)benzoate](/img/structure/B2920575.png)

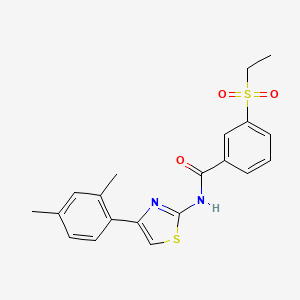
![N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2920580.png)
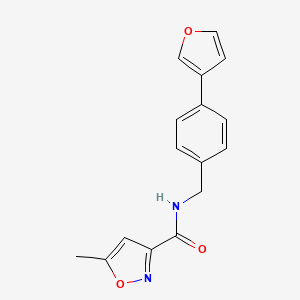
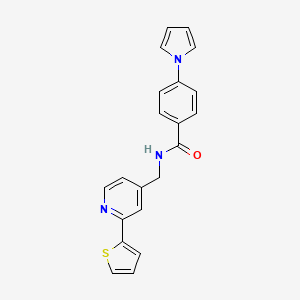
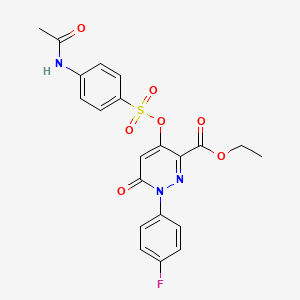
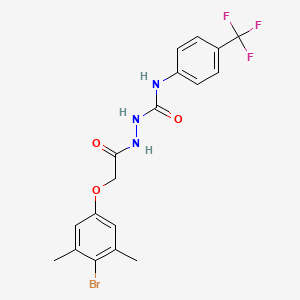
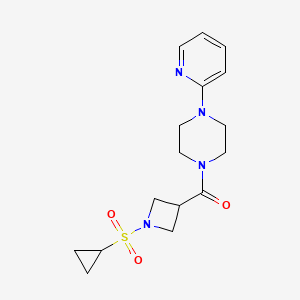
![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2920593.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2920594.png)
